6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine
Description
General Significance of Diaminotriazine Derivatives in Advanced Materials and Ligand Design
Diaminotriazine derivatives are of considerable interest due to their ability to form robust hydrogen-bonding networks. This characteristic is pivotal in the construction of supramolecular assemblies, liquid crystals, and functional polymers. The amino groups on the triazine ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined, predictable structures. acs.org In the realm of ligand design, diaminotriazines serve as versatile scaffolds for creating multinucleating ligands capable of coordinating to one or more metal centers. This has led to their use in the development of catalysts, magnetic materials, and photoluminescent probes. The pyridinyl-substituted diaminotriazines, for instance, have been successfully employed to bind with metals like palladium(II) to create "metallotectons" for engineering hydrogen-bonded crystals. acs.org
Contextualization of 6-Pyrazin-2-yl-1,3,5-triazine-2,4-diamine within Heterocyclic Chemistry Research
The specific compound, this compound, with the CAS number 18106-97-3, represents a thoughtful combination of a pyrazinyl group with a diaminotriazine core. This design suggests a molecule with a rich coordination chemistry, capable of binding metal ions through the nitrogen atoms of both the pyrazine (B50134) and triazine rings, as well as the amino groups. While detailed experimental studies on this exact molecule are not widely reported, research on analogous structures provides a strong basis for predicting its behavior. For example, the synthesis of a closely related compound, 2-N,2-N-Dimethyl-6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine , has been documented, offering valuable spectroscopic and physical data that can serve as a reference point. mdpi.com The presence of the pyrazine ring, in particular, is known to influence the electronic properties of the molecule, potentially leading to interesting photophysical or electrochemical behavior.
| Property | This compound | 2-N,2-N-Dimethyl-6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine mdpi.com |
|---|---|---|
| CAS Number | 18106-97-3 | Not available |
| Molecular Formula | C₇H₇N₇ | C₉H₁₁N₇ |
| Molecular Weight | 189.18 g/mol | 217.23 g/mol |
| Melting Point | Not available in searched sources | 253-255 °C |
| Appearance | Not available in searched sources | White crystalline solid |
Scope and Research Imperatives for this compound Studies
The limited availability of specific research on this compound underscores the need for further investigation into this promising molecule. Key research imperatives include:
Synthesis and Characterization: The development of an efficient and scalable synthesis protocol is the first critical step. A potential synthetic route could involve the condensation of a pyrazine-containing precursor with dicyandiamide (B1669379), a common method for preparing diaminotriazines. nih.gov Following synthesis, thorough characterization using techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction would be essential to fully elucidate its structure and properties.
Coordination Chemistry: A systematic study of its coordination behavior with a variety of transition metals could reveal novel complexes with interesting magnetic, catalytic, or photophysical properties. The pyrazinyl-diaminotriazine framework offers multiple binding sites, potentially leading to the formation of mononuclear, dinuclear, or polymeric coordination compounds.
Materials Science Applications: The inherent hydrogen-bonding capabilities of the diaminotriazine unit suggest that this compound could be a valuable building block for supramolecular materials. Investigations into its self-assembly in solution and in the solid state could lead to the discovery of new gels, liquid crystals, or porous materials.
Biological Activity Screening: Given that both pyrazine and triazine moieties are present in many biologically active molecules, screening this compound for potential pharmaceutical applications would be a worthwhile endeavor.
Structure
3D Structure
Properties
IUPAC Name |
6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N7/c8-6-12-5(13-7(9)14-6)4-3-10-1-2-11-4/h1-3H,(H4,8,9,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTPDJCUHITSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171068 | |
| Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18106-97-3 | |
| Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Pyrazin 2 Yl 1,3,5 Triazine 2,4 Diamine and Its Analogues
Established Routes for 1,3,5-Triazine-2,4-diamine (B193344) Core Synthesis
The foundational 1,3,5-triazine-2,4-diamine structure is a critical component, and its synthesis has been approached through several reliable methods.
Nucleophilic Aromatic Substitution Approaches Utilizing Cyanuric Chloride Derivatives
A prevalent and versatile method for constructing the triazine core is through the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govrsc.orgnih.gov This highly reactive and readily available starting material allows for the controlled, stepwise replacement of its chlorine atoms with various nucleophiles. nih.govresearchgate.net The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, enabling selective substitution. nih.gov Typically, the first substitution occurs at low temperatures (0-5°C), the second at room temperature, and the third at elevated temperatures. derpharmachemica.com
This temperature-controlled process is fundamental to creating unsymmetrically substituted triazines. nih.gov The reaction mechanism involves the attack of a nucleophile, such as an amine, on one of the electron-deficient carbon atoms of the cyanuric chloride, forming a tetrahedral intermediate. rsc.org A base is often used to abstract a proton and facilitate the departure of the chloride ion, thereby restoring aromaticity. rsc.org This process can be repeated to introduce different substituents onto the triazine ring. nih.gov
Table 1: Nucleophilic Aromatic Substitution for Triazine Synthesis
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Cyanuric chloride | 4-hydroxy coumarin, 10% NaHCO₃ | Acetone, 0-5°C | 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | derpharmachemica.com |
| Cyanuric chloride | Various amines | Temperature-controlled stepwise addition | Di- and tri-substituted 1,3,5-triazines | nih.gov |
| Cyanuric chloride | p-amino phenol, K₂CO₃ | - | Covalent Triazine Polymer (CTP-01) | rsc.org |
This table is interactive. Click on the headers to sort the data.
Cyclization Reactions for Triazine Ring Formation
Cyclization reactions offer an alternative and powerful strategy for the synthesis of the 1,3,5-triazine-2,4-diamine core. These methods often involve the condensation of smaller molecules to build the heterocyclic ring. A common approach is the reaction of cyanoguanidine with nitriles, which can be efficiently promoted by microwave irradiation, often in the absence of a solvent, presenting a greener synthetic route. chim.it
Another strategy involves the three-component reaction of arylaldehydes, thiourea, and orthoformates to produce triazine-2,4-dithione derivatives, which can be further modified. nih.gov This catalyst-free, one-pot methodology provides a rapid route to a variety of substituted triazines. nih.gov Additionally, the reaction of biguanide (B1667054) derivatives with esters can yield 6-aryl-2,4-diamino-1,3,5-triazines. ijpras.com
One-Pot Synthetic Protocols for Triazine-Pyrazine Scaffolds
To enhance synthetic efficiency and reduce waste, one-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable. nih.gov Microwave-assisted synthesis has emerged as a particularly effective technique for the rapid and efficient one-pot construction of 1,3,5-triazine (B166579) derivatives. nih.gov
For instance, a one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid under microwave irradiation can produce 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.gov This method involves a condensation reaction followed by a base-promoted rearrangement and dehydrogenative aromatization. nih.gov Such protocols are convenient for generating libraries of compounds for biological screening. nih.gov
Functionalization and Derivatization Strategies for 6-Pyrazin-2-yl-1,3,5-triazine-2,4-diamine
Once the core triazine structure is established, or concurrently with its formation, strategies are employed to introduce the pyrazinyl moiety and further modify the diaminotriazine functionality to create a diverse range of analogues.
Introduction of the Pyrazinyl Moiety
The pyrazinyl group can be incorporated into the triazine scaffold through several synthetic routes. One common method involves the nucleophilic substitution of a chlorine atom on a pre-formed chlorotriazine with an appropriate pyrazine-containing nucleophile, such as 2-aminopyrazine (B29847). derpharmachemica.com For example, 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one can be reacted with 2-aminopyrazine to introduce the pyrazinylamino group. derpharmachemica.com
Alternatively, the pyrazinyl moiety can be introduced early in the synthesis. For instance, a biguanide derivative bearing a pyrazinyl substituent could be used in a cyclization reaction with an ester to form the desired this compound. This approach is suggested by the synthesis of other 6-aryl-2,4-diamino-1,3,5-triazines where aryl biguanides are key intermediates. ijpras.com
Modifications of the Diaminotriazine Functionality
The diaminotriazine portion of the molecule offers numerous opportunities for derivatization to explore structure-activity relationships. The amino groups can undergo various chemical transformations. For example, they can be acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents. libretexts.org
The synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles demonstrates the reactivity of a substituent attached to the triazine ring, which can be further modified. nih.gov Additionally, the amino groups themselves can be part of a larger heterocyclic system, as seen in the synthesis of triazines with piperazinyl or morpholino substituents, achieved through nucleophilic substitution on cyanuric chloride. nih.gov The versatility of these amino groups allows for the creation of a vast chemical space for potential applications.
Synthesis of Bis(diaminotriazinyl)-Substituted Pyrazine (B50134) Derivatives
The synthesis of molecules containing multiple diaminotriazine units, such as bis(diaminotriazinyl)-substituted pyrazine derivatives, represents a significant synthetic challenge. These compounds feature a central pyrazine core linked to two diaminotriazine moieties. While a direct synthesis of a pyrazine core symmetrically substituted with two diaminotriazinyl groups at positions 2 and 5 (or 2,3; 2,6) is not extensively detailed in the reviewed literature, the synthesis of analogous structures with a linker between two diaminotriazine rings provides a strong methodological precedent.
A notable approach for creating bis(diamino-1,3,5-triazines) involves a one-pot, multi-component reaction under microwave irradiation. monash.edu This method has been successfully applied to synthesize compounds where a piperazine (B1678402) or a p-phenylene group acts as a linker between two 4-aryl-1,3,5-triazin-2-amine units. monash.edu The general strategy involves an acid-catalyzed reaction of cyanoguanidine with a bifunctional amine (like piperazine) or a bifunctional aldehyde (like terephthaldehyde), followed by dehydrogenative aromatization of the resulting dihydrotriazine intermediates upon treatment with an alkali. monash.edu
This methodology can be conceptually extended to the synthesis of bis(diaminotriazinyl)-substituted pyrazines by utilizing a pyrazine-based bifunctional starting material. For instance, pyrazine-2,5-dicarboxaldehyde could potentially serve as the bifunctional aldehyde, reacting with cyanoguanidine and an amine to form the desired bis(diaminotriazinyl)pyrazine structure.
The reaction conditions for the synthesis of piperazine-linked bis(diaminotriazines) have been optimized, providing a template for adaptation. monash.edu The table below summarizes the screening of reaction conditions for a model synthesis.
Table 1: Screening of Reaction Conditions for the Synthesis of a Bis(diamino-1,3,5-triazine) monash.edu
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dioxane | 150 | 15 + 15 | 35 |
| 2 | DMF | 150 | 15 + 15 | 56 |
| 3 | NMP | 150 | 15 + 15 | 63 |
| 4 | Ethoxyethanol | 150 | 15 + 15 | 70 |
| 5 | Ethoxyethanol | 180 | 10 + 10 | 72 |
Reaction performed in a Discover SP microwave reactor. Yields are isolated yields based on the bifunctional amine.
This data indicates that ethoxyethanol at elevated temperatures under microwave irradiation provides the best yields for this class of compounds. monash.edu Such conditions could be a starting point for the development of a specific synthesis for bis(diaminotriazinyl)-substituted pyrazines.
Advanced Synthetic Techniques and Optimization
The quest for more efficient, rapid, and environmentally benign synthetic routes has led to the adoption of advanced techniques in the synthesis of pyrazine-triazine compounds. Microwave-assisted synthesis and metal-catalyzed coupling reactions are at the forefront of these modern methodologies, offering significant advantages over traditional synthetic protocols.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, significantly accelerating reaction rates and often improving yields. nih.gov The synthesis of 2,4-diamino-1,3,5-triazines is particularly amenable to this technique. A common and efficient method involves the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation. rsc.org This approach is considered a green chemistry procedure due to reduced solvent usage, shorter reaction times, and simplified work-up. rsc.org
For the synthesis of this compound, pyrazine-2-carbonitrile would be the key nitrile starting material to react with dicyandiamide. The general reaction scheme is as follows:
The conditions for this type of reaction are typically solvent-free or use a high-boiling polar solvent like DMF or ethoxyethanol, with reaction times often being reduced from hours to minutes. monash.edursc.org
Another powerful microwave-assisted method is the one-pot, three-component synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.govresearchgate.net This reaction involves the condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid, followed by a base-promoted rearrangement and dehydrogenation. nih.gov While this specific protocol yields N²-aryl substituted products, it highlights the utility of microwave-assisted multi-component strategies in constructing the diaminotriazine core. A library of 126 such compounds was prepared using this efficient method. nih.gov
The following table presents representative examples of 2,4-diamino-6-substituted-1,3,5-triazines synthesized using microwave irradiation from dicyandiamide and the corresponding nitrile. rsc.org
Table 2: Microwave-Assisted Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines rsc.org
| R-group of Nitrile (R-CN) | Reaction Time (min) | Yield (%) |
| Phenyl | 15 | 85 |
| 4-Chlorophenyl | 20 | 80 |
| 4-Methoxyphenyl | 15 | 90 |
| 2-Furyl | 25 | 75 |
| 4-Pyridyl | 30 | 70 |
These examples underscore the broad applicability and efficiency of microwave-assisted synthesis in preparing a variety of 6-substituted-2,4-diamino-1,3,5-triazines.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While the direct metal-catalyzed coupling of a pre-formed pyrazine and a diaminotriazine ring to form this compound is not explicitly documented in the provided search results, the general principles of such reactions are well-established for both pyrazine and triazine systems. tandfonline.com
The synthesis of the target compound could be envisioned through a retrosynthetic approach where the key step is a metal-catalyzed cross-coupling reaction. For instance, a halogenated pyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) could be coupled with a metallated 2,4-diamino-1,3,5-triazine (e.g., a boronic acid or ester derivative). Alternatively, a halogenated 2,4-diamino-1,3,5-triazine could be coupled with a metallated pyrazine.
Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are widely used for the arylation of heterocyclic compounds. The pyrazine ring itself is a viable substrate for such reactions. mdpi.com For example, the iron-catalyzed C-H functionalization of 2,3-dimethylpyrazine (B1216465) with organoboron agents has been successfully used in the synthesis of the natural product botryllazine A. mdpi.com This demonstrates that direct C-H activation and coupling on the pyrazine ring is a feasible strategy.
The synthesis of functionalized pyrazines often serves as a prelude to their incorporation into larger molecules. tandfonline.com For example, 5-chloropyrazine-2-carbonitrile (B1357153) can be prepared and subsequently undergo nucleophilic substitution reactions, indicating the reactivity of halogenated pyrazines. researchgate.net
While a specific protocol for the direct metal-catalyzed synthesis of this compound is not available in the provided results, the extensive literature on cross-coupling reactions involving pyrazines and triazines suggests that this would be a viable and powerful synthetic strategy. The development of such a method would likely involve the optimization of catalysts, ligands, bases, and reaction conditions to achieve efficient coupling between the two heterocyclic systems.
Structural Elucidation and Advanced Characterization of 6 Pyrazin 2 Yl 1,3,5 Triazine 2,4 Diamine and Its Assemblies
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine, offering detailed insights into its molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide a map of the chemical environment of each atom, confirming the connectivity of the pyrazinyl and triazine ring systems.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the amino (-NH₂) protons and the aromatic protons of the pyrazine (B50134) ring. The amino protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The three protons on the pyrazine ring are expected to exhibit a characteristic splitting pattern (a set of doublets and a doublet of doublets) in the aromatic region of the spectrum, confirming the substitution pattern. For comparison, the amino protons in analogous 6-methyl-1,3,5-triazine-2,4-diamine (B46240) appear around 6.6 ppm in DMSO-d₆. chemicalbook.com
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Triazine C (C2, C4) | - | ~166-170 | Carbons attached to two amino groups. |
| Triazine C (C6) | - | ~170-172 | Carbon attached to the pyrazine ring. |
| Pyrazine C (quaternary) | - | ~150-155 | Carbon bonded to the triazine ring. |
| Pyrazine CH | ~8.5-9.5 | ~142-148 | Aromatic protons and carbons of the pyrazine ring. |
| Amino (-NH₂) | Broad, ~6.5-7.5 | - | Chemical shift is solvent and concentration dependent. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of this compound is dominated by absorptions corresponding to the N-H stretching vibrations of the primary amino groups, which typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. Strong absorptions in the 1500-1680 cm⁻¹ range are assigned to the C=N and C=C stretching vibrations of the triazine and pyrazine rings. The in-plane bending vibrations of the N-H groups also give rise to characteristic bands. These spectral features are consistent with those observed for other 2,4-diamino-1,3,5-triazine derivatives. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic structure of the compound is probed using UV-Vis spectroscopy. The conjugated π-system, extending across both the pyrazine and triazine rings, gives rise to intense absorption bands in the ultraviolet region. These absorptions are typically attributed to π → π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment. Such spectroscopic data is crucial for understanding the electronic properties and potential applications in materials science. researchgate.net
Interactive Data Table: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
|---|---|---|---|
| IR | N-H Stretch | 3300-3500 | Primary amine (-NH₂) groups |
| IR | C=N/C=C Stretch | 1500-1680 | Triazine and pyrazine ring vibrations |
| IR | N-H Bend | ~1650 | Primary amine (-NH₂) scissoring |
| UV-Vis | π → π* Transition | ~250-350 | Electronic transition in the conjugated system |
X-ray Diffraction Analysis
X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Determination
Although the crystal structure of the free ligand this compound has not been reported independently, its structure has been elucidated as part of coordination complexes, such as with Copper(II). researchgate.net These studies confirm the planar nature of the pyrazinyl-triazine framework.
The analysis reveals that the pyrazine and triazine rings are nearly coplanar, which facilitates extensive π-conjugation. The C-N bond lengths within the triazine ring are intermediate between single and double bonds, indicating electron delocalization. A key feature of the solid-state structure is the extensive network of intermolecular hydrogen bonds. The amino groups act as hydrogen bond donors, while the nitrogen atoms of the triazine and pyrazine rings act as acceptors. These interactions, typically of the N-H···N type, link the molecules into higher-order assemblies, such as tapes or sheets. For instance, in the related 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, molecules form inversion dimers through a pair of N—H···N hydrogen bonds. researchgate.net
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a valuable technique for confirming the phase purity and crystallinity of a bulk sample of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. While a reference pattern for the specific title compound is not publicly available, the technique is routinely used to characterize related triazine materials like melamine (B1676169). researchgate.net The sharp, well-defined peaks in a PXRD pattern indicate a highly crystalline material. The positions of the peaks are determined by the unit cell dimensions of the crystal lattice, while the relative intensities are governed by the arrangement of atoms within the unit cell.
Advanced Structural Analysis Methods
Beyond experimental techniques, computational methods provide deeper insight into the structural and electronic properties of this compound. Molecular docking studies have been performed on its metal complexes to understand their binding interactions with biological targets like DNA and human serum albumin (HSA). researchgate.net
Density Functional Theory (DFT) calculations are frequently used to complement experimental data for related triazine derivatives. rsc.orgresearchgate.net These computational studies can predict optimized molecular geometries, vibrational frequencies (to aid in the assignment of IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is critical for understanding the molecule's reactivity, electronic transitions, and potential as a ligand in coordination chemistry or as a building block for functional materials. rsc.org
Coordination Chemistry of 6 Pyrazin 2 Yl 1,3,5 Triazine 2,4 Diamine As a Ligand
Complexation with Transition Metal Ions
The nitrogen-rich structure of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine facilitates its coordination to a range of transition metal ions, acting as a chelating ligand to form stable metal complexes.
The ligand readily reacts with first-row transition metals to form coordination compounds.
Copper(II) Complexes: A number of water-soluble Copper(II) complexes incorporating this compound (pzta) have been synthesized, often including amino acids as co-ligands. researchgate.net Examples include complexes with L-serinate, L-valinate, L-threoninate, protonated L-argininate, and L-methioninate. researchgate.netresearchgate.net These ternary complexes are typically prepared by reacting the pzta ligand with a copper(II) salt, such as copper(II) perchlorate, and the respective amino acid in an aqueous or mixed solvent system. researchgate.netresearchgate.net
Cobalt(II) and Nickel(II) Complexes: While specific studies on Cobalt(II) and Nickel(II) complexes with the exact this compound ligand are less common in the provided literature, extensive research has been conducted on the closely related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz). These studies show that tptz forms bis-ligand complexes with Cobalt(II), which can exhibit spin-state equilibria. researchgate.net Nickel(II) forms a series of complexes with tptz with varying metal-to-ligand ratios, leading to mononuclear and dinuclear structures. researchgate.netresearchgate.net The coordination behavior of these analogous systems suggests that this compound would also form stable complexes with Co(II) and Ni(II), likely involving coordination through the pyrazinyl and triazine nitrogen atoms.
Zinc(II) Complexes: Zinc(II) complexes have been synthesized with the analogous ligand 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine. In one example, a mononuclear complex, diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ²N¹,N⁶]zinc(II), was formed by reacting the ligand with a zinc(II) salt and sodium azide (B81097). nih.gov In this complex, the zinc(II) ion is coordinated by two bidentate pyridyl-triazine ligands and two azide ions. nih.gov The formation of such complexes highlights the strong affinity of the N-donor sites for Zinc(II).
The coordination chemistry of this ligand extends to platinum group metals. Research on the analogous ligand 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine has shown that it reacts with Palladium(II) chloride (PdCl₂) in acetonitrile (B52724) to yield a cis-square planar complex, cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II). nih.govresearchgate.net This demonstrates the ligand's ability to coordinate to Pd(II) in a bidentate fashion, forming stable, neutral complexes. nih.govresearchgate.netmdpi.com The formation of such square planar complexes is characteristic of Pd(II) coordination chemistry. mdpi.com
Metal-Organic Architectures and Metallotectons Derived from this compound
The ability of this compound and its analogues to act as bridging ligands, combined with their capacity for hydrogen bonding, makes them excellent building blocks, or "metallotectons," for the construction of metal-organic architectures. nih.govresearchgate.net
One-Dimensional (1D) Coordination Polymers
The pyrazine (B50134) moiety of this compound is well-known to bridge metal centers, a common structural motif in the formation of one-dimensional (1D) coordination polymers. In such structures, the ligand links metal ions in a linear fashion, creating infinite chains. The specific geometry and properties of these 1D polymers are influenced by the choice of metal ion, counter-anions, and reaction conditions.
For instance, in analogous systems involving s-triazine type ligands, 1D coordination polymers with various metal ions such as Ni(II) and Ag(I) have been synthesized and characterized. mdpi.combohrium.com In a hypothetical 1D coordination polymer of this compound with a transition metal like copper(II), the pyrazine nitrogen atoms would likely coordinate to the metal centers, forming a repeating [-M-(ligand)-]n chain. The diamino-triazine portion of the ligand could further stabilize the structure through inter-chain hydrogen bonding between the amino groups and potential acceptor sites on adjacent chains or solvent molecules.
The coordination environment of the metal center in these 1D chains is typically completed by other ligands, such as water molecules or anions, leading to various coordination geometries like octahedral or square planar. The flexibility of the ligand and the coordination preferences of the metal ion play a crucial role in determining the final structure of the polymer.
Table 1: Representative Structural Data for a Hypothetical 1D Coordination Polymer of this compound
| Parameter | Value |
| Formula | [Cu(C₇H₇N₇)(H₂O)₂]SO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-M distance (Å) | 7.25 |
| M-N(pyrazine) bond length (Å) | 2.05 |
| Inter-chain H-bond distance (Å) | 2.90 (N-H···O) |
Supramolecular Coordination Complexes and Frameworks
Beyond the formation of covalent coordination polymers, this compound is an excellent candidate for constructing intricate supramolecular coordination complexes and frameworks. This is primarily due to the strong hydrogen-bonding capabilities of the 2,4-diamino-1,3,5-triazine moiety. The amino groups can act as hydrogen bond donors, while the triazine and pyrazine nitrogen atoms can act as acceptors.
These non-covalent interactions, particularly hydrogen bonds, play a pivotal role in the self-assembly of discrete coordination complexes into higher-dimensional networks. researchgate.netrsc.org For example, mononuclear or dinuclear complexes can be formed where the ligand coordinates to one or two metal centers. These individual complex units can then assemble through a network of hydrogen bonds to form 2D sheets or 3D frameworks.
Table 2: Characteristics of a Representative Supramolecular Framework with this compound
| Feature | Description |
| Building Block | Mononuclear [M(C₇H₇N₇)Cl₂] complex |
| Primary Interaction | Coordination bond (M-N) |
| Secondary Interaction | Hydrogen bonding (N-H···N, N-H···Cl) |
| Supramolecular Motif | 2D hydrogen-bonded sheet |
| H-bond Donor | Amino groups (-NH₂) |
| H-bond Acceptor | Triazine and pyrazine nitrogen atoms, chloride anions |
Supramolecular Chemistry and Self Assembly of 6 Pyrazin 2 Yl 1,3,5 Triazine 2,4 Diamine Systems
Role of Diaminotriazinyl (DAT) Groups in Hydrogen Bonding
The 2,4-diamino-1,3,5-triazine (DAT) group is a cornerstone of supramolecular design due to its capacity for forming multiple, highly directional hydrogen bonds. researchgate.net This self-complementary unit contains both hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms), enabling it to engage in predictable and robust intermolecular interactions. d-nb.infomdpi.com This inherent ability to form specific hydrogen bonding patterns is a primary driver in the self-assembly of molecules containing the DAT moiety, leading to the formation of well-defined supramolecular structures. nih.govacs.org The reliability of these interactions makes the DAT group an effective tool for engineering crystalline solids and other organized molecular materials. nih.govacs.org
The hydrogen bonding interactions of DAT groups are highly predictable and have been categorized into well-established, recurring patterns known as motifs I, II, and III. nih.govacs.org These motifs describe the primary ways in which DAT-substituted molecules associate in the solid state.
Motif I: This motif involves a linear, tape-like association between molecules. It is characterized by a pair of N-H···N hydrogen bonds that link the DAT groups of adjacent molecules in a head-to-tail fashion. This creates a robust, one-dimensional chain.
Motif II: In this pattern, DAT groups form a cyclic arrangement. Typically, this involves three or more molecules coming together to form a ring structure, stabilized by a circular array of hydrogen bonds.
Motif III: This motif describes a side-by-side or sheet-like arrangement. It involves multiple hydrogen bonds between the edges of the DAT groups, leading to the formation of two-dimensional layers.
These standard motifs play a crucial role in directing the molecular organization of DAT-containing compounds, and their prevalence has been confirmed through extensive X-ray crystallographic studies. nih.govacs.org
Tapes: Linear chains or "tapes" are a direct consequence of the repeated application of Motif I, where molecules link end-to-end.
Rings: Cyclic assemblies are formed through Motif II, often involving a defined number of molecules to create a discrete, non-polymeric structure.
Sheets: The formation of two-dimensional sheets is a hallmark of DAT-containing compounds. rsc.org These are typically formed through Motif III, where linear tapes are further linked side-by-side, or through more complex networks of hydrogen bonds involving a larger number of DAT groups per molecule. nih.govacs.org These sheets can then stack upon one another to build three-dimensional networks, which can be non-interpenetrated and highly porous. researchgate.net
Interplay of Coordination and Hydrogen Bonding in Self-Assembly
The structure of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine is bifunctional; the pyrazinyl group can act as a ligand to bind metal ions, while the DAT group independently directs assembly through its characteristic hydrogen bonding. nih.govresearchgate.net This duality allows for a powerful strategy in crystal engineering, where metal coordination is used to build primary molecular components (metallotectons), and hydrogen bonding controls their subsequent organization into larger architectures. nih.govacs.org
In this hybrid approach, the pyrazine (B50134) nitrogen atoms can chelate to a metal center, such as cobalt(II), copper(II), or zinc(II), forming predictable coordination complexes. acs.orgnih.gov The DAT groups, which are peripheral to the metal coordination site, remain available to participate in intermolecular hydrogen bonding according to the established motifs. nih.govacs.org This results in the formation of complex, multi-dimensional networks where the geometry of the coordination complex dictates the initial orientation of the DAT groups, which in turn guides the final supramolecular structure. acs.orgnih.gov The result is a programmed molecular construction with predictable constitutions and shared structural features. nih.govacs.org
| Metal Center | Coordination Geometry | Avg. Metal-N Bond Length (Å) | Avg. Metal-O(NO₃) Bond Length (Å) | N(pyridine)-Metal-N(pyridine) Angle (°) | N(triazine)-Metal-N(triazine) Angle (°) |
|---|---|---|---|---|---|
| Co(II) | Distorted Octahedral | 2.131 | 2.146 | 109.0 | 167.4 |
| Cu(II) | Strongly Distorted Octahedral | 2.005 | 2.457 / 2.845 | - | - |
| Zn(II) | Distorted Octahedral | 2.160 | 2.181 | 114.3 | - |
Anion-π Interactions in Pyrazine and Triazine Systems
While traditionally viewed as electron-rich, aromatic π-systems can engage in attractive, non-covalent interactions with anions, known as anion-π interactions. acs.org This is particularly true for electron-deficient aromatic rings like 1,3,5-triazine (B166579) and pyrazine. The presence of multiple electronegative nitrogen atoms in these rings reduces the electron density of the π-system, making it favorable for interaction with negatively charged species. nih.gov
Theoretical and experimental studies have provided concrete evidence for the existence of anion-π interactions involving the triazine ring. acs.orgacs.org These interactions can be a significant driving force in molecular recognition and self-assembly. nih.gov For instance, research using triazine-containing macrocycles has demonstrated their ability to form stable 1:1 complexes with various anions in solution and the solid state. nih.gov The strength of these interactions depends on the nature of the anion. nih.gov Furthermore, these anion-π forces can act cooperatively with other interactions, such as π-π stacking, to regulate the self-assembly of complex architectures. acs.org The simultaneous presence of both pyrazine and triazine rings in this compound suggests a potential for complex anion-π interactions to influence its supramolecular behavior. researchgate.net
| Anion | Geometry | Association Constant (Kₐ, M⁻¹) |
|---|---|---|
| NO₃⁻ | Trigonal Planar | 16950 |
| BF₄⁻ | Tetrahedral | 1453 |
| PF₆⁻ | Octahedral | 312 |
| SCN⁻ | Linear | 239 |
Molecular Recognition and Self-Assembly of 1,3,5-Triazine Oligomers
The 1,3,5-triazine scaffold is a fundamental building block for constructing monodisperse oligomers with diverse structural topologies, including linear and branched chains, macrocycles, and dendrimers. nih.govrsc.org The molecular recognition and self-assembly properties of these oligomers are central to their function and are often driven by the hydrogen-bonding capabilities of appended 2,4,6-triaminetriazine (melamine) or diaminotriazine (DAT) units. nih.govresearchgate.net
Linear oligomers can be designed with triazine residues incorporated into the main backbone or as side-chain recognition units. nih.gov In solution, these oligomers can interact with themselves or other molecules to form self-assembled structures like homoduplexes, stabilized by hydrogen bonds. nih.gov Branched oligomers, often with a central core and multiple arms containing melamine (B1676169) residues, can form complex hydrogen-bonded assemblies such as rosettes when combined with complementary molecules like isocyanuric acid derivatives. nih.gov The synthesis of these complex molecules often involves sequential nucleophilic aromatic substitution reactions, allowing for precise control over the final structure. nih.govresearchgate.net The predictable self-assembly characteristics derived from the triazine units make these oligomers highly relevant in the broader fields of chemical biology and polymer science. nih.goviciq.org
Computational and Theoretical Investigations of 6 Pyrazin 2 Yl 1,3,5 Triazine 2,4 Diamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
DFT calculations are instrumental in predicting the electronic structure and reactivity of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine. The distribution of electrons within the molecule, its molecular orbitals, and its electrostatic potential surface are key to understanding its behavior.
In a study of a copper(II) complex involving this compound (referred to as pzta), the molecular structure of the ligand was computed at the B3LYP/6-31+G(d) level of theory. Such calculations provide optimized geometries, bond lengths, and bond angles. The electronic properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for predicting reactivity. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity.
Table 1: Predicted Reactivity Sites from Conceptual DFT
| Reactivity Type | Predicted Site(s) | Rationale |
|---|---|---|
| Electrophilic Attack | Nitrogen atoms in pyrazine (B50134) and triazine rings | High electron density and accessibility of lone pairs. |
| Nucleophilic Attack | Carbon atoms in the triazine ring | Electron deficiency due to adjacent electronegative nitrogen atoms. |
| Radical Attack | Distributed across the π-system | Delocalized nature of radical spin density over the aromatic rings. |
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, this methodology is frequently used to investigate reactions involving similar triazine structures. DFT can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. For instance, in the synthesis of substituted 1,3,5-triazines, DFT could elucidate the step-by-step mechanism of nucleophilic substitution on a triazine ring or the condensation reactions leading to its formation. Such studies provide insights into reaction kinetics and can help optimize reaction conditions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that allows for the study of a molecule's behavior in a complex environment, such as in solution or within a biological system. The part of the system where the key electronic events occur (e.g., the triazine compound) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules or a protein active site) is described using a simpler, classical molecular mechanics force field.
A QM/MM study on the related compound 2,4-diamino-1,3,5-triazine in aqueous solution explored its excited-state properties and photophysics. Using the QM(MS-CASPT2//CASSCF)/MM approach, researchers investigated the nonradiative relaxation mechanisms after photoexcitation. A similar approach applied to this compound could reveal how its photophysical properties are influenced by its aqueous environment and predict its behavior in applications like photosensitizers or fluorescent probes.
Theoretical Analysis of Intermolecular Interactions (e.g., Anion-π)
The electron-deficient nature of the pyrazine and triazine rings in this compound makes it a candidate for engaging in anion-π interactions. These are non-covalent interactions between an anion and the face of an electron-poor aromatic ring. Theoretical studies are essential for quantifying the strength and geometry of these interactions.
High-level ab initio calculations can be used to determine the interaction energies between the triazine or pyrazine ring and various anions. These studies often involve analyzing the electrostatic potential surface of the aromatic system, where positive potential on the face of the ring indicates a favorable site for anion binding. While specific studies on this compound are lacking, research on other electron-deficient nitrogen-containing heterocycles has confirmed the significance of these interactions in molecular recognition and self-assembly. Such interactions play a crucial role in how the molecule might bind to biological targets like DNA or proteins, which have anionic phosphate and carboxylate groups.
Prediction of Spectroscopic Properties and Aromaticity
Computational methods are highly effective in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within its aromatic framework.
Similarly, vibrational frequencies for IR and Raman spectroscopy can be calculated using DFT. These calculations help in the assignment of experimental spectra by providing a theoretical vibrational spectrum. The computed frequencies and intensities can be compared with experimental data to confirm the molecular structure.
Aromaticity, a key concept in understanding the stability and reactivity of the molecule, can also be quantified computationally. Methods like the Nucleus-Independent Chemical Shift (NICS) calculate the magnetic shielding at the center of the rings. A negative NICS value is a hallmark of aromaticity. Such an analysis would likely confirm the aromatic character of both the pyrazine and triazine rings in the compound.
Table 2: Summary of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | pzta |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
